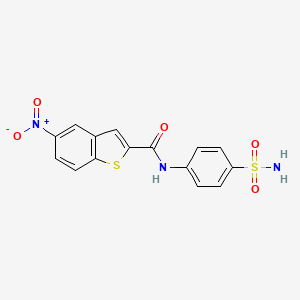
5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide is a compound that belongs to the class of sulfonamides, which are known for their antimicrobial properties This compound has a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a nitro group, a sulfamoylphenyl group, and a carboxamide group
Mechanism of Action
Target of Action
A similar compound, 2-(4-methoxyphenoxy)-5-nitro-n-(4-sulfamoylphenyl)benzamide, is known to activate kir62/SUR1 KATP channels . These channels play a crucial role in regulating cellular functions such as insulin secretion and neuronal excitability.
Mode of Action
If it acts similarly to the related compound, it may interact with its targets, the kir62/SUR1 KATP channels, leading to their activation . This activation could result in changes in cellular functions regulated by these channels.
Biochemical Pathways
The activation of kir62/SUR1 KATP channels can affect various downstream effects, including the regulation of insulin secretion and neuronal excitability .
Result of Action
The activation of kir62/SUR1 KATP channels could potentially lead to changes in cellular functions such as insulin secretion and neuronal excitability .
Biochemical Analysis
Biochemical Properties
5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors . By inhibiting carbonic anhydrase IX, this compound can disrupt the pH regulation within tumor cells, leading to reduced tumor growth and proliferation
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting the activity of carbonic anhydrase IX . This disruption leads to an acidic intracellular environment, which can trigger cell death pathways. Furthermore, this compound may influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anticancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of carbonic anhydrase IX, inhibiting its enzymatic activity . This inhibition prevents the conversion of carbon dioxide to bicarbonate, leading to an accumulation of carbon dioxide and a decrease in intracellular pH. Additionally, this compound may interact with other biomolecules, such as proteins involved in cell signaling and gene expression, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when evaluating its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing the compound’s anticancer activity while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase IX . By inhibiting this enzyme, the compound affects the metabolic flux of carbon dioxide and bicarbonate, leading to changes in intracellular pH and metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported into cells via specific transporters or binding proteins, which facilitate its uptake and accumulation . Once inside the cell, this compound may localize to specific cellular compartments, such as the cytoplasm or nucleus, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence cellular metabolism and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
The synthesis of 5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Sulfonation: The addition of a sulfamoyl group to the phenyl ring.
Amidation: The formation of the carboxamide group.
The reaction conditions for these steps often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate for treating bacterial infections and cancer.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
5-nitro-N-(4-sulfamoylphenyl)-2-furamide: This compound has a similar structure but with a furan ring instead of a benzothiophene ring.
2-(4-Methoxyphenoxy)-5-nitro-N-(4-sulfamoylphenyl)benzamide: This compound has a methoxyphenoxy group instead of a benzothiophene ring.
The uniqueness of this compound lies in its benzothiophene core, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S2/c16-25(22,23)12-4-1-10(2-5-12)17-15(19)14-8-9-7-11(18(20)21)3-6-13(9)24-14/h1-8H,(H,17,19)(H2,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEVQFFZXFRHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2641624.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2641625.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2641626.png)
![7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2641630.png)
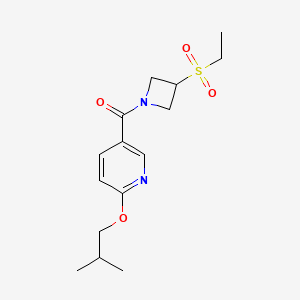
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2641635.png)
![5-Amino-2-[(4-methoxyphenyl)methyl]pentanoic acid;hydrochloride](/img/structure/B2641636.png)
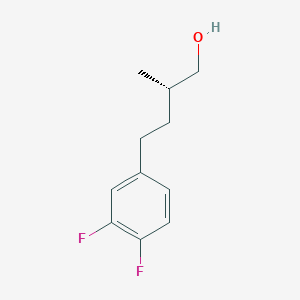
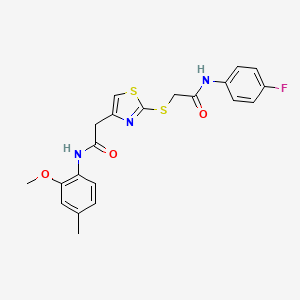
![(pyridin-3-yl)methyl N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B2641641.png)
![N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2641642.png)
![8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine](/img/structure/B2641643.png)
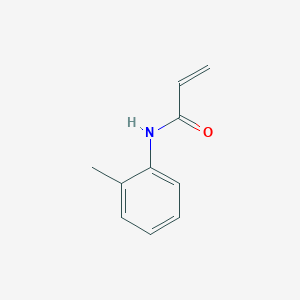
![4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid](/img/structure/B2641645.png)
